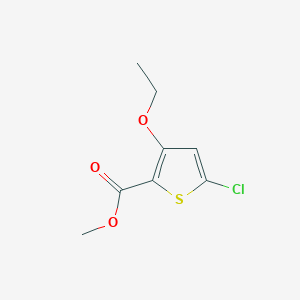

Methyl 5-chloro-3-ethoxythiophene-2-carboxylate

Description

Properties

Molecular Formula |

C8H9ClO3S |

|---|---|

Molecular Weight |

220.67 g/mol |

IUPAC Name |

methyl 5-chloro-3-ethoxythiophene-2-carboxylate |

InChI |

InChI=1S/C8H9ClO3S/c1-3-12-5-4-6(9)13-7(5)8(10)11-2/h4H,3H2,1-2H3 |

InChI Key |

XNKPNJFOMYRTLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC(=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Esterification

The most widely reported method involves converting 5-chloro-3-ethoxythiophene-2-carboxylic acid to its methyl ester via an acyl chloride intermediate.

Reaction Mechanism

-

Chlorination : Thionyl chloride (SOCl₂) reacts with the carboxylic acid in dichloromethane (DCM) under nitrogen, catalyzed by N,N-dimethylformamide (DMF), to form 5-chloro-3-ethoxythiophene-2-carbonyl chloride.

-

Esterification : Methanol and triethylamine (Et₃N) are added to the acyl chloride, yielding the methyl ester. Et₃N neutralizes HCl, driving the reaction to completion.

Optimization Parameters

Example Procedure :

-

Combine 50.0 g of 5-chloro-3-ethoxythiophene-2-carboxylic acid with 250 mL DCM under N₂.

-

Add 14.2 g DMF at 0–5°C, followed by 46.7 g SOCl₂ dropwise.

-

Reflux at 48°C for 4 hours.

-

Add 150 mL methanol and 75 mL Et₃N, reflux for 6 hours.

-

Remove solvent under reduced pressure (30–35°C), recrystallize from methanol/water, and vacuum-dry (40–50°C) to obtain 48.6 g product (92.1% yield, 98.0% purity).

Direct Alkylation of Thiophene Precursors

An alternative route involves alkylating 5-chloro-3-hydroxythiophene-2-carboxylic acid with ethyl bromide or iodide, followed by esterification.

Key Challenges

-

Regioselectivity : Competing O- vs. N-alkylation requires base selection (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF).

-

Purification : Silica gel chromatography or fractional crystallization isolates the desired product.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | 90–92 | 97–98 | High | Industrial-scale |

| Direct Alkylation | 75–80 | 90–92 | Moderate | Lab-scale |

The acyl chloride method is preferred for industrial applications due to reproducibility and high yields, despite requiring stringent temperature control. Direct alkylation offers simplicity but suffers from lower efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-chloro-3-ethoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-3-ethoxythiophene-2-carboxylate serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, facilitating the formation of more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution:

- The chlorine atom can be replaced by various nucleophiles, leading to the synthesis of derivatives with enhanced biological activity.

- Esterification:

- The carboxylate group can react with alcohols to form esters, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as a precursor for developing new pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Case Studies:

Material Science

In material science, this compound can be utilized in the synthesis of polymers and materials with specific electronic properties. Its thiophene ring contributes to the formation of conductive polymers.

Applications:

- Conductive Polymers:

- Optoelectronic Devices:

- The compound's optical properties may be exploited in the development of light-emitting diodes (LEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ethoxy group enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiophene ring.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type and position, leading to distinct physicochemical properties:

Physicochemical Properties

- Lipophilicity : The ethoxy group in the target compound enhances lipophilicity (logP ~2.1) compared to hydroxyl (logP ~1.5) or sulfonyl substituents (logP ~1.8) .

- Thermal Stability : Sulfonyl-containing analogs (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) exhibit lower thermal stability due to labile sulfonyl chloride groups, whereas ethoxy and methyl esters are more stable .

- Hydrogen Bonding : Hydroxyl and acetamido substituents (e.g., in and ) enable stronger intermolecular interactions, favoring crystallization, while ethoxy groups primarily act as hydrogen-bond acceptors .

Research Findings and Case Studies

Crystallographic Studies

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate forms hydrogen-bonded dimers (N–H···O), whereas the target compound’s ethoxy group reduces such interactions, leading to less predictable packing patterns .

- Methyl 5-chloro-3-hydroxythiophene-2-carboxylate exhibits a similarity score of 0.83 to the target compound, reflecting shared chloro and carboxylate motifs but divergent hydrogen-bonding behavior .

Biological Activity

Methyl 5-chloro-3-ethoxythiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a chlorine substituent at the 5-position and an ethoxy group at the 3-position, along with a carboxylate ester functionality. The molecular formula is , with a molecular weight of approximately 218.68 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against human cancer cell lines such as HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The IC50 values for these cell lines were recorded as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45.3 |

| HepG2 | 38.7 |

| Vero (normal) | 120.5 |

This data suggests that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, indicating a potential therapeutic window for further development.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains using the disc diffusion method. The minimum inhibitory concentration (MIC) values obtained are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.

Case Studies and Research Findings

- In Vivo Studies : Animal models have been utilized to evaluate the anticancer effects of this compound. In one study, mice bearing tumor xenografts showed a significant reduction in tumor size upon treatment with the compound compared to controls.

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a pro-apoptotic agent.

- Structure-Activity Relationship (SAR) : Variations in the substituents on the thiophene ring have been explored to optimize biological activity. For instance, analogs with different halogen substitutions exhibited varying levels of cytotoxicity and antimicrobial potency.

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-3-ethoxythiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalizing a thiophene precursor. A plausible route includes:

Chlorination : Introduce the chloro group at the 5-position using chlorinating agents (e.g., Cl2, SO2Cl2) under controlled temperatures (0–25°C).

Ethoxylation : Introduce the ethoxy group at the 3-position via nucleophilic substitution (e.g., reacting with NaOEt in ethanol) .

Esterification : Protect the carboxylate group using methanol under acidic catalysis.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry (1.2–1.5 equivalents of NaOEt) to enhance yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals based on substituent effects (e.g., ethoxy protons at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2) .

- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm<sup>−1</sup>) and ether (C-O-C at ~1250 cm<sup>−1</sup>) functionalities.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z calculated for C8H9ClO3S: 232.98) .

- Elemental Analysis : Validate purity (e.g., C: 41.3%, H: 3.9%, Cl: 15.2%) .

Q. How can impurities be minimized during synthesis?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted chlorinated intermediates.

- Recrystallization : Employ ethanol/water mixtures to remove polar byproducts.

- Quality Control : Use HPLC with a C18 column (acetonitrile/water mobile phase) to confirm purity >98% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles?

Methodological Answer:

- Electrophilic Sites : The chloro group (5-position) undergoes SNAr reactions with amines, while the ethoxy group (3-position) is susceptible to acid-catalyzed cleavage.

- Kinetic Studies : Monitor substitution rates using UV-Vis spectroscopy (e.g., reaction with piperidine in THF at 40°C).

- Computational Modeling : Calculate Fukui indices to identify electrophilic centers .

Q. How do hydrogen-bonding interactions influence crystal packing?

Methodological Answer:

Q. What strategies validate the compound’s electronic properties for material science applications?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide medicinal chemistry studies?

Methodological Answer:

- Enzyme Assays : Screen against target enzymes (e.g., COX-2) using fluorescence-based inhibition assays.

- Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., ethoxy group occupying hydrophobic pockets).

- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy) to probe SAR trends .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.